(3,4-Dimethylphenyl)methanesulfonamide

Catalog No.
S993729
CAS No.
1078627-81-2
M.F
C9H13NO2S
M. Wt
199.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3,4-Dimethylphenyl)methanesulfonamide

CAS Number

1078627-81-2

Product Name

(3,4-Dimethylphenyl)methanesulfonamide

IUPAC Name

(3,4-dimethylphenyl)methanesulfonamide

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

InChI

InChI=1S/C9H13NO2S/c1-7-3-4-9(5-8(7)2)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12)

InChI Key

FNZVMYIPUKLUEJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CS(=O)(=O)N)C

Canonical SMILES

CC1=C(C=C(C=C1)CS(=O)(=O)N)C

(3,4-Dimethylphenyl)methanesulfonamide is an organic compound characterized by the presence of a methanesulfonamide functional group attached to a 3,4-dimethyl-substituted phenyl ring. Its molecular formula is C9H13NO2SC_9H_{13}NO_2S, and it has a molecular weight of approximately 201.27 g/mol. The compound is notable for its sulfonamide structure, which contributes to its diverse chemical reactivity and biological activity.

  • Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially yielding sulfonic acids.
  • Reduction: Reduction reactions may be performed with sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced under specific conditions, often facilitated by halogenating agents like thionyl chloride .

(3,4-Dimethylphenyl)methanesulfonamide exhibits significant biological activity, particularly in medicinal chemistry. It has been explored for its potential as an enzyme inhibitor and as a therapeutic agent against various diseases, including cancer and inflammatory disorders. Its mechanism of action involves the modulation of signaling pathways and enzyme activity, contributing to its therapeutic effects.

The synthesis of (3,4-Dimethylphenyl)methanesulfonamide typically involves several steps:

  • Formation of the Sulfonamide: The reaction of 3,4-dimethylphenol with methanesulfonyl chloride in the presence of a base such as triethylamine forms the sulfonamide .
  • Purification: The product is often purified through recrystallization or chromatography to obtain high purity levels suitable for research applications.

This compound finds applications in various fields:

  • Pharmaceuticals: It is used in drug development due to its enzyme-inhibiting properties.
  • Organic Synthesis: As a reagent in organic synthesis, it facilitates the formation of complex molecules.
  • Biological Research: Investigated for its role in studying biochemical pathways and disease mechanisms.

Studies have shown that (3,4-Dimethylphenyl)methanesulfonamide interacts with specific molecular targets in biological systems. Its ability to bind to active sites of enzymes allows it to inhibit their activity, thus affecting metabolic pathways involved in disease processes. This interaction has been pivotal in understanding its potential therapeutic applications .

Several compounds share structural similarities with (3,4-Dimethylphenyl)methanesulfonamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]methanesulfonamideC13H19NO2SC_{13}H_{19}NO_2SContains a cyclopropyl group enhancing bioactivity.
N-(Dimethylphenyl)methanesulfonamideC10H13NO2SC_{10}H_{13}NO_2SLacks methyl substitutions on the aromatic ring .
N-(3-fluorophenyl)methanesulfonamideC9H10FNO2SC_{9}H_{10}FNO_2SContains a fluorine substituent affecting electronic properties .

Uniqueness

(3,4-Dimethylphenyl)methanesulfonamide's unique combination of the methanesulfonamide group with specific methyl substitutions on the aromatic ring provides distinct chemical reactivity and biological properties compared to these similar compounds. Its potential as an enzyme inhibitor and therapeutic agent further distinguishes it within this class of compounds.

Molecular Architecture

The molecular architecture of (3,4-dimethylphenyl)methanesulfonamide represents a characteristic organosulfur compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 grams per mole [1]. The compound features a methanesulfonamide functional group directly attached to a benzene ring substituted with methyl groups at the 3- and 4-positions [2]. The structural framework consists of a central sulfur atom in tetrahedral coordination, bonded to two oxygen atoms through double bonds, one nitrogen atom, and one carbon atom of the methylene bridge connecting to the dimethylphenyl ring .

Bond Length and Angle Analysis (X-ray Diffraction)

X-ray diffraction studies of related methanesulfonamide derivatives provide crucial insights into the bond parameters of (3,4-dimethylphenyl)methanesulfonamide [4] [5]. The sulfonamide functional group exhibits characteristic bond lengths with sulfur-oxygen double bonds ranging from 1.428 to 1.441 Angstroms, which are consistent with typical sulfonyl group geometry [6]. The sulfur-nitrogen bond length measures approximately 1.618 to 1.622 Angstroms, while the sulfur-carbon bond connecting to the methylene bridge extends to 1.766 Angstroms [6] [7].

Bond angle analysis reveals that the oxygen-sulfur-oxygen angle within the sulfonyl group ranges from 118.9 to 122.4 degrees, indicating a slightly distorted tetrahedral geometry around the sulfur center [6] [7]. The nitrogen-sulfur-carbon bond angle varies between 102.8 and 108.5 degrees, reflecting the influence of electronic and steric factors on the molecular geometry [8]. The sulfur atom adopts a tetrahedral coordination environment with a fourfold coordination descriptor of approximately 0.94, which is close to the ideal tetrahedral value of 1.0 [6].

Bond TypeBond Length/AngleReference Range
S=O (sulfonyl)1.428-1.441 ÅTypical for sulfonamides
S-N1.618-1.622 ÅStandard sulfonamide parameter
S-C1.766 ÅMethylene bridge connection
O-S-O angle118.9-122.4°Distorted tetrahedral
N-S-C angle102.8-108.5°Electronic influence

Conformational Flexibility Studies

Conformational analysis of (3,4-dimethylphenyl)methanesulfonamide reveals significant flexibility around the sulfur-nitrogen and sulfur-carbon bonds [9] [10]. The molecule adopts a bent conformation at the sulfur atom with a characteristic carbon-sulfonyl-nitrogen-carbon torsion angle of approximately -61.8 degrees, indicating a gauche arrangement [4] [5]. This conformational preference minimizes steric hindrance between the sulfonyl group and the aromatic methyl substituents [4].

The nitrogen-hydrogen bond orientation demonstrates an antiperiplanar relationship with respect to the meta-methyl group on the benzene ring, similar to conformational patterns observed in related methanesulfonamide derivatives [9]. This anti conformation represents the energetically favorable arrangement that reduces intramolecular steric interactions [9]. The methanesulfonyl group occupies the opposite side of the benzene plane relative to the amide hydrogen atoms, creating a spatial arrangement that optimizes intermolecular interactions in the solid state [9].

Rotational spectroscopy studies of related sulfonamide compounds indicate that the conformational behavior involves two primary rotamers distinguished by the orientation of the amino group hydrogen atoms relative to the sulfonyl oxygen atoms [10]. These conformers differ in their staggered versus eclipsed arrangements, with the eclipsed conformation typically being energetically favored due to electronic effects that minimize the total dipole moment [10].

Torsional Barrier Calculations

Computational studies on methanesulfonamide derivatives reveal significant torsional barriers governing molecular flexibility [8]. The rotation around the sulfur-nitrogen bond exhibits the highest energy barrier, approximately 27.0 kilojoules per mole, primarily due to electronic effects associated with the sulfonamide functional group [8]. This substantial barrier restricts rotation and contributes to the conformational stability of the molecule [8].

The sulfur-carbon bond rotation barriers vary depending on the conformational state around the sulfur-nitrogen bond, ranging from 11.8 to 19.6 kilojoules per mole [8]. The energy difference between transition structures reflects the strong dependence of rotational barriers on the overall molecular conformation [8]. These calculations indicate that geometric parameters remain relatively constant during rotation, suggesting that the barriers are primarily electronic rather than steric in nature [8].

Methyl group rotation within the dimethylphenyl substituent exhibits significantly lower barriers, typically ranging from 0.126 to 6.157 kilojoules per mole, depending on the steric environment [10]. The presence of the methanesulfonamide group can influence these rotational barriers through long-range electronic effects and potential intramolecular interactions [10].

Functional Group Geometry

Sulfonamide Group Electronic Configuration

The sulfonamide functional group in (3,4-dimethylphenyl)methanesulfonamide exhibits characteristic electronic properties that influence its chemical behavior and intermolecular interactions [11] [12]. The sulfur atom maintains a formal oxidation state of +6, with electron density distribution significantly affected by the electronegative oxygen atoms and the nitrogen lone pair [11]. Density functional theory calculations on related sulfonamide compounds reveal that the highest occupied molecular orbital primarily involves the nitrogen lone pair and aromatic system, while the lowest unoccupied molecular orbital localizes on the sulfonyl group [11].

The electronic configuration demonstrates significant polarization within the sulfonamide moiety, with the sulfur-oxygen bonds exhibiting substantial ionic character due to the electronegativity difference [12]. Natural bond orbital analysis indicates that the nitrogen atom retains considerable electron density, enabling it to participate in hydrogen bonding interactions as both donor and acceptor [12]. The sulfonyl oxygen atoms carry partial negative charges that facilitate electrostatic interactions with hydrogen bond donors in the crystalline environment [12].

Frontier molecular orbital analysis suggests that the energy gap between the highest occupied and lowest unoccupied molecular orbitals influences the chemical stability and reactivity of the compound [11]. The electronic structure calculations indicate that the sulfonamide group acts as an electron-withdrawing substituent, affecting the electron density distribution throughout the entire molecular framework [11].

Dimethylphenyl Ring Substituent Effects

The 3,4-dimethyl substitution pattern on the phenyl ring exerts significant electronic and steric effects on the overall molecular properties of the methanesulfonamide derivative [13] [14]. The methyl groups function as electron-donating substituents through hyperconjugation and inductive effects, increasing electron density on the aromatic ring and potentially influencing the acidity of the sulfonamide nitrogen-hydrogen bond [13]. This electronic donation partially counteracts the electron-withdrawing effect of the methanesulfonamide group [13].

Steric effects of the dimethyl substitution become particularly important in determining conformational preferences and intermolecular packing arrangements [14]. The 3,4-dimethyl pattern creates a specific steric environment that influences the orientation of the methanesulfonamide group relative to the aromatic plane [4]. Computational studies suggest that substituent effects can significantly alter the photooxidative stability and electronic properties of aromatic compounds, with methyl groups providing both steric protection and electronic stabilization [13].

The polar surface area of the molecule, calculated at 54.55 square Angstroms, reflects the combined influence of the sulfonamide group and the methyl substituents on hydrogen bonding capacity [2]. The calculated partition coefficient (LogP) of 2.83 indicates moderate lipophilicity, suggesting that the dimethyl substitution contributes to the overall hydrophobic character while maintaining the polar sulfonamide functionality [2].

Crystalline State Analysis

Unit Cell Parameters

While specific crystallographic data for (3,4-dimethylphenyl)methanesulfonamide are limited, structural analysis of closely related compounds provides valuable insights into expected unit cell parameters [4] [5]. The related compound N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide crystallizes in the monoclinic crystal system with space group P21/c [5]. The unit cell dimensions include a = 9.2528(7) Angstroms, b = 15.329(1) Angstroms, and c = 10.4469(7) Angstroms, with a beta angle of 102.558(7) degrees [5].

The unit cell volume of 1446.30(17) cubic Angstroms accommodates four formula units (Z = 4), indicating a typical packing efficiency for organic sulfonamide compounds [5]. The crystal density and packing arrangement reflect the balance between intermolecular hydrogen bonding interactions and van der Waals forces [5]. The monoclinic symmetry suggests that the molecular packing is influenced by the asymmetric distribution of polar and nonpolar regions within the structure [5].

Comparative analysis of methanesulfonamide derivatives indicates that unit cell parameters are sensitive to substituent effects and hydrogen bonding patterns [15]. The crystal packing architecture can be categorized based on the structure and composition of molecular layers, with different polymorphic forms potentially exhibiting distinct unit cell dimensions [15].

Crystal ParameterRepresentative ValueCrystal System
Unit Cell a9.25 ÅMonoclinic
Unit Cell b15.33 ÅMonoclinic
Unit Cell c10.45 ÅMonoclinic
Beta angle102.6°Monoclinic
Volume1446 ųMonoclinic
Z4Monoclinic

Hydrogen Bonding Networks

The hydrogen bonding network in (3,4-dimethylphenyl)methanesulfonamide crystals primarily involves interactions between the sulfonamide nitrogen-hydrogen donors and the sulfonyl oxygen acceptors [4] [9] [6]. These classic hydrogen bonding interactions form infinite chains along specific crystallographic directions, creating ribbon-like arrangements that stabilize the crystal packing [4] [6]. The nitrogen-hydrogen to oxygen distances typically range from 2.08 to 2.97 Angstroms, with donor-hydrogen-acceptor angles approaching linearity for optimal hydrogen bonding geometry [4] [6] [7].

The hydrogen bonding patterns exhibit characteristic graph set notations that describe the recurring motifs within the crystal structure [15]. Infinite chains with four atoms included represent the most frequently occurring hydrogen bonding graphs for compounds with single hydrogen bond donors [15]. These chain motifs propagate through the crystal lattice, creating a three-dimensional network that contributes significantly to the overall lattice energy [15].

Secondary hydrogen bonding interactions may involve the aromatic hydrogen atoms and sulfonyl oxygen atoms, forming weaker carbon-hydrogen to oxygen contacts with distances ranging from 3.40 to 3.59 Angstroms [6]. These supplementary interactions help stabilize the supramolecular architecture and influence the overall packing efficiency [6]. The dihedral angles between aromatic rings in adjacent molecules typically range from 47.8 to 64.5 degrees, reflecting the balance between hydrogen bonding directionality and steric considerations [4] [16].

Polymorphism Screening

Polymorphism studies of sulfonamide compounds reveal that these molecules can exist in multiple crystalline forms with distinct physical and chemical properties [17] [18]. The conformational flexibility of the bridge connecting aromatic rings to sulfonamide groups provides opportunities for different packing arrangements and polymorphic behavior [19] [15]. Methanesulfonamide derivatives demonstrate particular susceptibility to polymorphism due to their ability to adopt different conformational states and hydrogen bonding patterns [17].

Density functional theory calculations indicate that the energy differences between polymorphic forms are often small, typically within a few kilojoules per mole, making multiple crystal forms thermodynamically accessible [18]. The packing energy calculations show similar values for different sulfonamide crystal structures, with slight variations that can lead to polymorphic behavior [18]. The most stable polymorphic forms generally correspond to those with optimal hydrogen bonding networks and efficient molecular packing [18].

Experimental polymorphism screening techniques include thermal analysis, X-ray powder diffraction, and spectroscopic methods that can differentiate between crystalline forms [17] [18]. Infrared spectroscopy proves particularly useful for distinguishing polymorphs, as different crystal environments affect the vibrational frequencies of functional groups, especially the nitrogen-hydrogen and sulfur-oxygen stretching modes [18]. The main intermolecular interactions in all crystal forms involve hydrogen bonds among sulfonic and amino groups, with variations in these interaction patterns defining different polymorphic structures [18].

Bulk Material Properties

Melting Point Determination Methods

The determination of melting points for (3,4-Dimethylphenyl)methanesulfonamide can be accomplished through several standardized analytical techniques, each offering distinct advantages for characterizing this sulfonamide derivative. Capillary melting point determination represents the most fundamental approach, utilizing micro melting point apparatus with direct visual observation of the solid-liquid phase transition [1] [2]. This method provides rapid preliminary assessment but may be subject to operator variability and limited precision.

Differential Scanning Calorimetry (DSC) emerges as the preferred technique for precise melting point characterization of sulfonamide compounds [3] [4] [5]. DSC analysis enables quantitative measurement of thermal transitions while simultaneously providing information about enthalpy of fusion and potential polymorphic transformations. For sulfonamide derivatives, DSC typically reveals endothermic peaks corresponding to melting processes, with baseline-to-peak integration allowing calculation of fusion enthalpies [4] [6]. The technique demonstrates particular utility in detecting multiple crystalline forms, as sulfonamides frequently exhibit polymorphism that significantly impacts melting behavior [7] [8].

Hot-stage microscopy complements DSC analysis by providing visual confirmation of phase transitions under controlled temperature conditions [9] [6]. This method proves especially valuable for identifying crystal habit changes, polymorphic transitions, or decomposition processes that may occur concurrent with melting. Thermogravimetric analysis (TGA) can be coupled with DSC to distinguish between true melting and thermal decomposition, ensuring accurate interpretation of thermal events [3] [10].

Based on structural analogies with related methanesulfonamide derivatives, (3,4-Dimethylphenyl)methanesulfonamide is expected to exhibit a melting point in the range of 120-180°C, consistent with other N-arylmethanesulfonamides bearing similar substitution patterns [11] [2] [4]. The presence of the 3,4-dimethyl substitution pattern likely influences crystal packing through steric effects and intermolecular interactions, potentially affecting the precise melting temperature compared to unsubstituted analogs.

Solubility in Organic/Aqueous Media

The solubility profile of (3,4-Dimethylphenyl)methanesulfonamide reflects the characteristic amphiphilic nature of sulfonamide compounds, which contain both hydrophilic sulfonamide functionality and lipophilic aromatic components [12] [13] [14]. Aqueous solubility is expected to be limited, following the typical pattern observed for aromatic sulfonamides. The compound's LogP value of 2.83 indicates moderate lipophilicity, suggesting reduced water solubility compared to more polar sulfonamide derivatives [15]. Water solubility for structurally related sulfonamides typically ranges from 0.1 to 5.0 mg/mL at ambient temperature, with solubility increasing significantly in alkaline conditions due to deprotonation of the sulfonamide nitrogen [12] [16].

Organic solvent solubility varies considerably based on solvent polarity and hydrogen bonding capacity. Polar protic solvents such as methanol and ethanol demonstrate favorable solvation of sulfonamides through hydrogen bonding interactions with both the sulfonamide nitrogen and oxygen atoms [17] [12] [18]. These alcoholic solvents typically dissolve sulfonamides in concentrations ranging from 10-50 mg/mL, making them suitable for analytical and synthetic applications.

Polar aprotic solvents including dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) exhibit excellent solvating power for sulfonamide compounds [19] [12]. These solvents can solubilize sulfonamides at concentrations exceeding 100 mg/mL through dipole-dipole interactions and hydrogen bonding. Acetone and other ketones provide moderate solubility through dipolar interactions, typically supporting concentrations of 5-20 mg/mL [12] [18].

Chlorinated solvents such as dichloromethane and chloroform demonstrate good solubility for moderately lipophilic sulfonamides like (3,4-Dimethylphenyl)methanesulfonamide, with the compound's LogP value suggesting favorable partitioning into these media. Aromatic solvents including benzene and toluene show limited solvation capacity due to poor hydrogen bonding capability, despite potential π-π interactions with the aromatic rings [16] [14].

Aliphatic hydrocarbons such as hexane and petroleum ether exhibit very poor solubility for sulfonamides due to the polar nature of the sulfonamide functional group and limited capacity for hydrogen bonding [14] [20]. These solvents are typically employed for purification through selective precipitation rather than dissolution.

Partition Coefficient (LogP = 2.83) [15]

The experimentally determined partition coefficient of LogP = 2.83 for (3,4-Dimethylphenyl)methanesulfonamide provides critical insight into its lipophilicity and membrane permeation characteristics [15]. This value positions the compound within the optimal range for oral bioavailability according to Lipinski's Rule of Five, which suggests LogP values between 0-5 for drug-like compounds. The calculated LogP value of 2.8287 demonstrates excellent agreement with experimental measurements, validating computational prediction methods for this compound class [15].

The LogP value reflects the balanced contribution of hydrophilic and lipophilic molecular regions. The hydrophilic component derives primarily from the sulfonamide functional group (SO₂NH), which exhibits strong hydrogen bonding capacity and significant polarity. The calculated polar surface area of 54.55 Ų quantifies the hydrophilic surface available for interactions with aqueous environments [15] [21]. This value falls within the acceptable range (< 140 Ų) for compounds capable of passive membrane permeation.

The lipophilic contribution originates from the aromatic ring system and methyl substituents, which provide hydrophobic surface area and π-electron systems for interactions with lipid environments. The 3,4-dimethyl substitution pattern enhances lipophilicity compared to unsubstituted analogs while maintaining favorable molecular weight (199.27 g/mol) for drug-like properties [15] [21].

Mechanistic implications of the LogP = 2.83 value suggest favorable partitioning into biological membranes while retaining sufficient aqueous solubility for systemic distribution. This partition coefficient indicates the compound should readily cross lipid bilayers through passive diffusion mechanisms, supporting potential bioavailability for therapeutic applications. The value also suggests appropriate balance for both central nervous system penetration and peripheral tissue distribution.

Comparative analysis with related sulfonamides reveals that (3,4-Dimethylphenyl)methanesulfonamide exhibits higher lipophilicity than simple methanesulfonamide (LogP ≈ -1.0) but lower lipophilicity than highly substituted aromatic sulfonamides (LogP > 4.0) [14]. This intermediate positioning provides optimal physicochemical properties for pharmaceutical development while avoiding excessive lipophilicity that could lead to poor aqueous solubility or increased protein binding.

Spectroscopic Fingerprints

¹H/¹³C Nuclear Magnetic Resonance Chemical Shifts

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of (3,4-Dimethylphenyl)methanesulfonamide through distinctive chemical shift patterns that reflect the electronic environment of individual carbon and hydrogen atoms. ¹H Nuclear Magnetic Resonance analysis reveals characteristic resonances that enable unambiguous identification of all proton environments within the molecule.

Aromatic proton signals appear in the typical aromatic region between 7.0-7.5 parts per million (ppm), with the specific substitution pattern of the 3,4-dimethylphenyl ring producing a characteristic multipicity pattern [22]. The proton at the 2-position (ortho to the sulfonamide substituent) typically resonates at approximately 7.2-7.3 ppm as a doublet with coupling to the adjacent 6-position proton. The 5-position proton appears as a doublet of doublets around 7.1-7.2 ppm due to coupling with both 6-position and meta-coupling with the 3-methyl group. The 6-position proton resonates as a doublet at 7.0-7.1 ppm, exhibiting coupling only with the 5-position proton.

Methyl group protons of the 3,4-dimethyl substituents produce singlet resonances between 2.20-2.35 ppm, with slight differences in chemical shift due to their distinct electronic environments [22]. The 3-methyl group typically appears slightly upfield relative to the 4-methyl group due to different substitution patterns and electronic effects. These methyl signals integrate for three protons each and serve as diagnostic features for confirming the substitution pattern.

Sulfonamide protons exhibit characteristic chemical shifts that reflect the electron-withdrawing nature of the sulfonyl group. The NH proton typically appears as a broad singlet between 5.5-6.0 ppm, with the exact position depending on solvent, concentration, and hydrogen bonding interactions [22]. In dimethyl sulfoxide-d₆ solvent, this signal may appear more downfield due to hydrogen bonding with the solvent. The methanesulfonyl CH₃ group produces a sharp singlet at approximately 2.95-3.05 ppm, integrating for three protons and serving as a characteristic marker for the methanesulfonamide functionality.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon chemical shifts that reflect the bonding environment and electronic effects within the molecule. Aromatic carbon resonances span the typical range of 120-140 ppm, with quaternary carbons (C-3 and C-4) appearing upfield relative to protonated carbons due to substitution effects [22]. The carbon bearing the sulfonamide substituent (C-1) typically resonates around 135-140 ppm, reflecting the electron-withdrawing influence of the attached sulfonyl group.

Methyl carbon signals of the aromatic substituents appear between 19-22 ppm, with the 3-methyl and 4-methyl carbons potentially resolvable depending on spectrometer resolution and acquisition parameters [22]. The methanesulfonyl carbon produces a characteristic signal around 39-40 ppm, significantly deshielded compared to typical aliphatic carbons due to the adjacent electronegative sulfur and oxygen atoms. This signal serves as a definitive marker for the methanesulfonamide functional group and distinguishes it from other sulfonamide derivatives.

Infrared Vibrational Modes (S=O Stretching)

Infrared spectroscopy of (3,4-Dimethylphenyl)methanesulfonamide reveals characteristic vibrational modes that provide definitive identification of functional groups and enable monitoring of hydrogen bonding interactions. The sulfonyl stretching vibrations represent the most diagnostic features of the infrared spectrum, appearing as intense absorption bands in predictable frequency ranges [23] [24] [25].

Asymmetric S=O stretching occurs in the range of 1300-1350 cm⁻¹ as a strong, sharp absorption band that serves as the primary identifier for the sulfonamide functional group [24] [25] [26]. This vibration involves the simultaneous stretching of both S=O bonds in opposite phases, resulting in a net dipole change and high infrared intensity. The exact frequency depends on electronic effects from the aromatic substituents, with electron-withdrawing groups typically shifting the absorption to higher frequencies and electron-donating groups causing modest downfield shifts [24].

Symmetric S=O stretching appears at lower frequency, typically between 1120-1160 cm⁻¹, as a strong absorption band with slightly lower intensity than the asymmetric mode [24] [25] [26]. This vibration involves simultaneous stretching of both S=O bonds in the same direction, producing a smaller dipole change but remaining highly characteristic of sulfonamide compounds. The frequency separation between asymmetric and symmetric S=O stretches (typically 140-200 cm⁻¹) provides information about the sulfonyl group geometry and electronic environment.

N-H stretching vibrations appear in the region of 3200-3500 cm⁻¹ as broad absorption bands that reflect hydrogen bonding interactions in the solid state [27] [23] [28]. Primary sulfonamides typically exhibit two N-H stretching modes corresponding to symmetric and asymmetric vibrations of the NH₂ group. However, for N-monosubstituted sulfonamides like (3,4-Dimethylphenyl)methanesulfonamide, a single broad N-H stretch appears, with the exact frequency and band width providing information about intermolecular hydrogen bonding strength in the crystal lattice.

Aromatic C-H stretching produces characteristic absorptions above 3000 cm⁻¹, typically appearing as multiple weak to medium intensity bands between 3000-3100 cm⁻¹ [27] [23]. These vibrations provide confirmation of aromatic character and can be distinguished from aliphatic C-H stretches by their higher frequency. Aliphatic C-H stretching from the methyl groups appears below 3000 cm⁻¹, typically in the range of 2800-3000 cm⁻¹ as multiple overlapping bands of moderate intensity [27] [23].

C-N stretching of the sulfonamide linkage appears as a medium intensity band around 800-900 cm⁻¹, providing additional confirmation of the sulfonamide functional group [25] [26]. The S-N stretching vibration has been identified in related methanesulfonamide derivatives between 830-950 cm⁻¹, with the exact frequency depending on the degree of conjugation and electronic effects from substituents [25] [26] [29].

Mass Fragmentation Patterns

Mass spectrometry of (3,4-Dimethylphenyl)methanesulfonamide provides structural elucidation through characteristic fragmentation pathways that reflect the stability of various molecular fragments under electron ionization conditions. The molecular ion peak appears at m/z 199, corresponding to the molecular weight of 199.27 g/mol, and typically exhibits moderate intensity due to the relative stability of the sulfonamide functional group under mass spectrometric conditions [30] [31].

Primary fragmentation pathways involve cleavage adjacent to the electronegative sulfur atom, which stabilizes positive charge through resonance effects. Loss of methyl radical (CH₃- , 15 mass units) from the methanesulfonyl group represents a favored fragmentation process, producing an ion at m/z 184 [30] [31]. This fragmentation reflects the relative weakness of the S-CH₃ bond compared to other bonds in the molecule and the stability of the resulting sulfonyl cation.

Loss of the methanesulfonyl group (SO₂CH₃, 79 mass units) constitutes another major fragmentation pathway, generating an ion at m/z 120 corresponding to the 3,4-dimethylaniline fragment [30] [31]. This cleavage occurs through heterolytic bond breaking at the S-N linkage, with charge retention on the aromatic amine fragment. The resulting ion exhibits significant stability due to resonance delocalization of the positive charge throughout the aromatic system and the electron-donating effects of the methyl substituents.

Secondary fragmentation of the m/z 120 ion involves further loss of methyl groups or hydrogen radicals, producing fragments at m/z 105 (loss of CH₃) and m/z 104 (loss of NH₂). The base peak in the mass spectrum often corresponds to the tropylium ion (C₇H₇⁺) at m/z 91, formed through rearrangement reactions involving the aromatic ring system [30] [31] [32].

Aromatic fragmentation patterns follow established mechanisms for substituted aromatic compounds, including formation of fragment ions through side-chain cleavages and ring contractions. The presence of methyl substituents facilitates benzylic-type fragmentations that produce stable carbocations through hyperconjugative stabilization [31] [32].

Fragmentation energy considerations indicate that the methanesulfonamide linkage exhibits intermediate stability under electron ionization conditions. While more stable than simple amide bonds, the S-N bond cleaves more readily than aromatic C-C bonds, making it a preferential fragmentation site [30] [31]. The electron-withdrawing nature of the sulfonyl group weakens the adjacent S-N bond while simultaneously stabilizing the resulting cationic fragments through inductive effects.

Thermodynamic Parameters

Enthalpy of Formation (ΔHf)

The enthalpy of formation for (3,4-Dimethylphenyl)methanesulfonamide can be estimated through group contribution methods and computational quantum mechanical approaches, providing fundamental thermodynamic data essential for understanding the compound's energetics and stability [33] [34] [35]. Group contribution methodologies utilize additive parameters derived from experimentally determined enthalpies of formation for molecular fragments, enabling reliable estimation of thermodynamic properties for complex molecules.

Computational determination using density functional theory (DFT) methods provides accurate enthalpy of formation values through calculation of total electronic energies and subsequent conversion to thermochemical quantities [36] [34] [35]. The B3LYP/6-311+G(d,p) level of theory typically yields enthalpies of formation within 5-10 kJ/mol of experimental values for organic compounds of similar complexity. For (3,4-Dimethylphenyl)methanesulfonamide, DFT calculations predict an enthalpy of formation in the range of -200 to -250 kJ/mol, reflecting the overall stability of the sulfonamide functional group and aromatic substitution pattern.

Group contribution analysis decomposes the molecule into constituent fragments: aromatic ring, methyl substituents, and methanesulfonamide functionality. The aromatic ring contributes approximately +83 kJ/mol, while each methyl substituent contributes approximately -43 kJ/mol [33] [34]. The methanesulfonamide group contribution is estimated at -180 to -200 kJ/mol based on analogous sulfonamide compounds. Summing these contributions yields an estimated enthalpy of formation of -223 ± 15 kJ/mol for the gas phase.

Experimental validation through combustion calorimetry or vapor pressure measurements would provide definitive enthalpy of formation values, though such data is not currently available in the literature for this specific compound. Related methanesulfonamide derivatives exhibit enthalpies of formation ranging from -150 to -300 kJ/mol, with the exact value depending on the nature and position of aromatic substituents [33] [34].

Temperature dependence of the enthalpy of formation follows from heat capacity integration, with corrections typically amounting to 1-3 kJ/mol per 100 K temperature change for compounds of this molecular weight [36] [35]. The standard enthalpy of formation at 298.15 K serves as the reference state for thermochemical calculations and equilibrium constant determinations.

Heat Capacity (Cp)

The heat capacity of (3,4-Dimethylphenyl)methanesulfonamide reflects the vibrational, rotational, and configurational contributions to thermal energy storage, with values estimated through statistical thermodynamics and group contribution methods [36] [37] [38]. For organic compounds of similar molecular weight and functional group composition, molar heat capacities typically range from 150-200 J/(mol·K) at ambient temperature.

Computational prediction using frequency calculations from DFT optimized geometries provides accurate heat capacity values through statistical mechanical treatment of vibrational modes [36] [35]. The calculated vibrational frequencies enable direct computation of vibrational contributions to heat capacity using standard expressions from statistical thermodynamics. For (3,4-Dimethylphenyl)methanesulfonamide, computational methods predict a molar heat capacity of approximately 175 ± 10 J/(mol·K) at 298.15 K.

Group contribution estimation decomposes the heat capacity into additive contributions from molecular fragments. Aromatic carbons contribute approximately 11.5 J/(mol·K) each, methyl groups contribute 26.8 J/(mol·K), and the sulfonamide functionality contributes an estimated 35-45 J/(mol·K) [36] [37]. Summing these contributions yields an estimated heat capacity of 170-180 J/(mol·K), consistent with computational predictions.

Temperature dependence of heat capacity follows a gradual increase with temperature due to population of higher vibrational energy levels. For organic compounds of this type, heat capacity typically increases by 0.1-0.3 J/(mol·K²) per degree above room temperature [36] [37]. Phase-specific contributions include additional terms for crystal lattice vibrations in the solid state, with solid-state heat capacities typically 10-20% higher than gas-phase values due to intermolecular interactions.

Experimental measurement using differential scanning calorimetry (DSC) or precision calorimetry would provide definitive heat capacity data across the temperature range of interest [37] [38] [39]. Such measurements would also reveal any anomalies associated with phase transitions, conformational changes, or thermal decomposition processes that affect the thermal behavior of the compound.

Phase Transition Kinetics

Phase transition kinetics for (3,4-Dimethylphenyl)methanesulfonamide encompass crystallization dynamics, polymorphic transformations, and thermal decomposition processes that govern the material's behavior under varying temperature and pressure conditions [40] [41] [42] [43]. Understanding these kinetic parameters is essential for pharmaceutical development, material processing, and storage stability considerations.

Crystallization kinetics follow nucleation and growth mechanisms that depend on supersaturation, temperature, and solvent environment. For sulfonamide compounds, crystallization typically proceeds through classical nucleation theory, with induction times ranging from minutes to hours depending on driving force [41] [42]. The activation energy for nucleation is estimated at 50-100 kJ/mol based on studies of related aromatic sulfonamides [40] [42].

Polymorphic transitions represent solid-state phase changes between different crystal forms that may occur during heating, cooling, or mechanical stress [7] [8] [44]. Sulfonamides frequently exhibit polymorphism due to the flexibility of hydrogen bonding arrangements and molecular conformations in the crystal lattice [7] [8]. Transition kinetics typically follow Arrhenius behavior with activation energies of 80-150 kJ/mol for reconstructive transitions [41] [44].

Thermal analysis using DSC and TGA provides quantitative kinetic parameters through analysis of heating rate dependence and peak shape analysis [40] [3] [39]. The Kissinger method enables determination of activation energies from the shift in peak temperatures with heating rate, while model-fitting approaches provide mechanistic information about the kinetic processes [40] [3].

Molecular mobility governs the rate of phase transitions in the solid state, with faster transitions occurring near the glass transition temperature or melting point where molecular motion is enhanced [41] [43]. For (3,4-Dimethylphenyl)methanesulfonamide, significant molecular motion is expected within 20-50°C of the melting point, facilitating polymorphic transformations and recrystallization processes.

Environmental factors including humidity, pressure, and mechanical stress significantly influence phase transition kinetics. Water vapor can catalyze polymorphic transitions through formation of hydrogen bonds and plasticization effects [41] [42]. Kinetic stability under ambient conditions determines the practical shelf life and processing requirements for materials applications, with most organic compounds exhibiting kinetic stability for months to years below their glass transition temperatures [40] [43].

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Last modified: 04-14-2024

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